Cacotheline

描述

属性

CAS 编号 |

561-20-6 |

|---|---|

分子式 |

C21H21N3O7 |

分子量 |

427.4 g/mol |

IUPAC 名称 |

2-(9-nitro-7,8-dioxo-15-oxa-1,11-diazahexacyclo[16.3.1.04,12.04,21.05,10.013,19]docosa-5,9,17-trien-14-yl)acetic acid |

InChI |

InChI=1S/C21H21N3O7/c25-12-6-11-17(18(19(12)28)24(29)30)22-20-16-10-5-14-21(11,20)2-3-23(14)8-9(10)1-4-31-13(16)7-15(26)27/h1,6,10,13-14,16,20,22H,2-5,7-8H2,(H,26,27) |

InChI 键 |

IVEMPCACOMNRGI-UHFFFAOYSA-N |

SMILES |

C1CN2CC3=CCOC(C4C3CC2C15C4NC6=C(C(=O)C(=O)C=C56)[N+](=O)[O-])CC(=O)O |

规范 SMILES |

C1CN2CC3=CCOC(C4C3CC2C15C4NC6=C(C(=O)C(=O)C=C56)[N+](=O)[O-])CC(=O)O |

产品来源 |

United States |

Foundational & Exploratory

Cacotheline: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cacotheline (C₂₁H₂₁N₃O₇) is a nitro derivative of the alkaloid brucine, historically significant as a redox indicator and analytical reagent. This document provides an in-depth technical overview of this compound, encompassing its discovery, chemical properties, synthesis, and key applications. Detailed experimental protocols for its synthesis and use as an indicator are provided, along with a summary of its quantitative data. Visual diagrams generated using Graphviz are included to illustrate the synthetic pathway and analytical workflows.

Introduction and Historical Context

This compound, a yellow crystalline solid, was first prepared by Leuchs et al. in 1910 through the reaction of brucine with nitric acid.[1] It is structurally a nitro derivative of brucine.[1][2][3] Historically, it gained prominence as a sensitive redox indicator, particularly for the titrimetric determination of tin(II) ions.[1][2] Its application has also been extended to the detection of other metal ions, including iron and vanadium.[4]

Chemical and Physical Properties

This compound is sparingly soluble in water but soluble in dilute sodium hydroxide solutions.[1][5][6] It presents as yellow crystals or powder.[1][5][7]

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₁N₃O₇ | [2][3][5][7][8][9] |

| Molecular Weight | 427.41 g/mol | [1][3][7][9] |

| Melting Point | Decomposes at 150°C | [10] |

| Appearance | Yellow crystals or powder | [1][5][7] |

| CAS Number | 561-20-6 | [1][5][7][8][9] |

| Purity (typical) | ≥ 95% | [8][10] |

| Solubility | Sparingly soluble in water; Soluble in dilute NaOH | [1][5][6] |

Synthesis of this compound from Brucine

This compound is synthesized by the nitration of brucine. The following protocol is based on the originally reported method by Leuchs et al. and subsequent descriptions.

Experimental Protocol: Synthesis of this compound

Materials:

-

Brucine (C₂₃H₂₆N₂O₄)

-

Nitric Acid (HNO₃), 10% solution

-

Distilled water

-

Heating apparatus (water bath)

-

Reaction vessel (e.g., round-bottom flask)

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

In a suitable reaction vessel, dissolve a known quantity of brucine in 10% nitric acid.

-

Heat the mixture on a water bath to a temperature of 60-70°C.[1]

-

Maintain this temperature and stir the reaction mixture continuously. The reaction is typically allowed to proceed for a sufficient time to ensure complete conversion, which can be monitored by thin-layer chromatography.

-

Upon completion of the reaction, the solution is cooled, and the precipitated this compound is collected by filtration.

-

The collected solid is washed with cold distilled water to remove any remaining acid and unreacted starting material.

-

The product is then dried under vacuum to yield yellow crystals of this compound.

Caption: Synthesis of this compound from Brucine.

Applications as a Redox Indicator

This compound's primary application is as a redox indicator. The color change is due to the reduction of the nitro group in this compound.

Titrimetric Determination of Tin (Sn²⁺)

This compound is a specific indicator for the titration of tin(II) ions. In the presence of Sn²⁺, the yellow this compound solution turns to a distinct purple color at the endpoint.

Materials:

-

Sample containing Sn²⁺ ions

-

Standard oxidizing titrant (e.g., Potassium iodate, KIO₃)

-

This compound indicator solution (0.2% w/v in distilled water)

-

Hydrochloric acid (HCl)

-

Reduction agent (e.g., metallic aluminum or iron)

-

Sodium bicarbonate (NaHCO₃) or an inert gas source (e.g., nitrogen, carbon dioxide)

-

Titration apparatus (burette, flask)

Procedure:

-

Sample Preparation: Acidify the sample solution containing tin with hydrochloric acid.

-

Reduction of Sn⁴⁺ to Sn²⁺: If the sample contains tin in the +4 oxidation state, it must be reduced to Sn²⁺. Add a metallic reducing agent like aluminum foil or iron powder to the acidified solution and heat gently to facilitate the reduction. Ensure all the reducing metal has dissolved.

-

Maintaining an Inert Atmosphere: After reduction, it is crucial to prevent the re-oxidation of Sn²⁺ by atmospheric oxygen. This is achieved by adding sodium bicarbonate to the solution to generate a blanket of carbon dioxide or by continuously purging the flask with an inert gas.

-

Addition of Indicator: Add a few drops of the this compound indicator solution to the cooled, reduced tin solution. The solution should be yellow.

-

Titration: Titrate the solution with a standard solution of an oxidizing agent, such as potassium iodate.

-

Endpoint: The endpoint is reached when the solution color changes sharply from yellow to a persistent purple.

Caption: Workflow for Tin (Sn²⁺) Titration using this compound.

Detection of Iron (Fe²⁺/Fe³⁺)

This compound can also be used for the qualitative detection of ferrous (Fe²⁺) and ferric (Fe³⁺) ions.

Materials:

-

Sample solution suspected to contain iron ions

-

This compound solution (0.25% w/v in distilled water)

-

Buffer solutions (for pH adjustment)

-

Complexing agent (e.g., sodium oxalate)

Procedure:

-

For Fe²⁺ Detection:

-

Adjust the pH of the sample solution to between 1.48 and 4.58 using a suitable buffer.

-

Add a complexing agent such as sodium oxalate to sequester any Fe³⁺ ions present.

-

Add a few drops of the this compound solution. A pink to red color indicates the presence of Fe²⁺ ions.

-

-

For Total Iron Detection (Fe²⁺ + Fe³⁺):

-

First, reduce any Fe³⁺ in the sample to Fe²⁺ using a suitable reducing agent.

-

Then, follow the procedure for Fe²⁺ detection.

-

Caption: Workflow for the Detection of Ferrous Iron (Fe²⁺).

Safety and Handling

This compound is a derivative of brucine and should be handled with care. Brucine itself is a toxic alkaloid.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work in a well-ventilated area or a fume hood.

Conclusion

This compound, a derivative of brucine, has a long-standing history as a reliable redox indicator, particularly for the determination of tin. Its synthesis from a readily available natural product and its distinct color change in redox reactions have made it a valuable tool in analytical chemistry. While modern instrumental techniques have superseded some of its traditional uses, the principles of its application remain relevant in chemical education and in specific analytical contexts. This guide has provided a comprehensive overview of its discovery, properties, synthesis, and key applications, with detailed protocols to aid researchers and professionals in its use.

References

- 1. Brucine - Wikipedia [en.wikipedia.org]

- 2. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]

- 3. This compound | C21H21N3O7 | CID 68413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Spectrophotometric determination of vanadium(V) in minerals, steels, soil and biological samples using phenothiazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ANALYTICAL METHODS - Toxicological Profile for Vanadium - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]

- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 9. Brucine | 357-57-3 | Q-100426 | Biosynth [biosynth.com]

- 10. How to Estimate the Tin Content: Assay Determination - 911Metallurgist [911metallurgist.com]

A Technical Guide to the Synthesis of Cacotheline from Brucine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis of cacotheline from brucine. It includes a detailed experimental protocol, a summary of relevant quantitative data, and visualizations of the chemical transformation and experimental workflow.

Introduction

This compound, with the chemical formula C₂₁H₂₁N₃O₇, is a nitro derivative of the alkaloid brucine.[1] Historically, its formation through the reaction of brucine with nitric acid has been a known chemical transformation. This guide consolidates the available information to provide a clear and concise protocol for its laboratory preparation.

Reaction Scheme

The synthesis of this compound from brucine is achieved through an electrophilic aromatic substitution reaction, specifically, a nitration. The aromatic ring of the brucine molecule is nitrated using a mixture of nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring of brucine.

Figure 1: Reaction Pathway for the Synthesis of this compound from Brucine

Caption: Chemical transformation of brucine to this compound via nitration.

Experimental Protocol

The following protocol is based on established methods for the nitration of aromatic compounds and specific references to the reaction of brucine with nitric acid.

Materials:

-

Brucine (C₂₃H₂₆N₂O₄)

-

Concentrated Nitric Acid (HNO₃, ~70%)

-

Concentrated Sulfuric Acid (H₂SO₄, ~98%)

-

Distilled Water

-

Ice Bath

-

Standard laboratory glassware (beakers, flasks, stirring apparatus)

Procedure:

-

Preparation of the Nitrating Mixture: In a flask, carefully add a measured volume of concentrated nitric acid to a pre-cooled volume of concentrated sulfuric acid. The addition should be done slowly and with constant stirring in an ice bath to dissipate the heat generated. A typical molar ratio for nitration is a slight excess of nitric acid relative to the substrate.

-

Reaction: Dissolve a known quantity of brucine in a minimal amount of concentrated sulfuric acid in a separate reaction vessel. Cool this solution in an ice bath.

-

Addition of Nitrating Mixture: Slowly add the prepared cold nitrating mixture dropwise to the brucine solution. Maintain the temperature of the reaction mixture below 10°C throughout the addition using the ice bath and vigorous stirring. A deep red color is expected to form upon the addition of the nitric acid.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., 0-10°C) for a specified period. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the color of the solution may change to yellow.

-

Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. This will precipitate the crude this compound product.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold distilled water to remove any residual acid. The crude this compound can be further purified by recrystallization from a suitable solvent, such as aqueous ethanol, to obtain yellow crystals.

Figure 2: Experimental Workflow for this compound Synthesis

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Quantitative Data

While specific quantitative data for the synthesis of this compound is not extensively reported in readily available literature, the following table summarizes the key physical and chemical properties of the starting material and the product. Researchers performing this synthesis should aim to characterize their product and determine the reaction yield.

| Parameter | Brucine (Starting Material) | This compound (Product) |

| Molecular Formula | C₂₃H₂₆N₂O₄ | C₂₁H₂₁N₃O₇ |

| Molar Mass | 394.47 g/mol | 427.41 g/mol |

| Appearance | White crystalline solid | Yellow crystals |

| Melting Point | ~178 °C (anhydrous) | Decomposes above 200 °C |

| Solubility | Sparingly soluble in water, soluble in ethanol and chloroform | Sparingly soluble in water, soluble in acidic solutions |

Note: The yield of the reaction is highly dependent on the specific reaction conditions, including stoichiometry, temperature, and reaction time. Optimization of these parameters is recommended to achieve a higher yield.

Characterization

The synthesized this compound should be characterized to confirm its identity and purity. The following analytical techniques are recommended:

-

Melting Point Determination: To compare with the literature value.

-

Infrared (IR) Spectroscopy: To identify the presence of the nitro group (typically strong absorptions around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹) and the carbonyl groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the position of the nitro group on the aromatic ring.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

Safety Precautions

-

Brucine is highly toxic. Handle with extreme care, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Work in a well-ventilated fume hood.

-

Concentrated nitric and sulfuric acids are highly corrosive. Handle with extreme caution and appropriate PPE. Always add acid to water, not the other way around.

-

The nitration reaction is exothermic . Proper temperature control is crucial to prevent runaway reactions.

This guide provides a foundational understanding of the synthesis of this compound from brucine. It is intended for use by qualified professionals in a laboratory setting. Adherence to all safety protocols is of the utmost importance.

References

An In-depth Technical Guide to the Chemical and Physical Properties of Cacotheline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cacotheline, a nitro derivative of the alkaloid brucine, is a crystalline organic compound with significant applications in analytical chemistry. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and its primary application as a redox indicator. The document details experimental protocols for its preparation and its use in the titrimetric analysis of stannous (tin(II)) ions. Furthermore, this guide presents its known spectroscopic data and a logical workflow for its application in a laboratory setting.

Chemical and Physical Properties

This compound is a yellow crystalline solid.[1][2] It is sparingly soluble in water but soluble in dilute sodium hydroxide solutions. A comprehensive summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₂₁H₂₁N₃O₇ | [3] |

| Molar Mass | 427.41 g/mol | [3] |

| Appearance | Yellow crystals or powder | [1][2] |

| Melting Point | Decomposes above 150°C | [4] |

| Solubility | Sparingly soluble in water; Soluble in dilute NaOH solutions. | |

| CAS Number | 561-20-6 | [4] |

| IUPAC Name | 2-[(4S,12S,13R,14S,19R,21S)-9-nitro-7,8-dioxo-15-oxa-1,11-diazahexacyclo[16.3.1.0⁴,¹².0⁴,²¹.0⁵,¹⁰.0¹³,¹⁹]docosa-5,9,17-trien-14-yl]acetic acid | [1] |

Synthesis of this compound

This compound is synthesized by the nitration of brucine using nitric acid.[3]

Experimental Protocol for Synthesis

Materials:

-

Brucine

-

10% (v/v) Nitric Acid

-

Distilled water

-

Heating apparatus (e.g., water bath)

-

Reaction vessel

-

Filtration apparatus

Procedure:

-

In a suitable reaction vessel, dissolve brucine in 10% nitric acid.

-

Heat the mixture to a temperature of 60-70°C.

-

Maintain this temperature and stir the reaction mixture for a sufficient time to allow for the nitration to complete. The solution will change color, and a precipitate of this compound may form.

-

After the reaction is complete, cool the mixture to room temperature.

-

If a precipitate has formed, collect the crude this compound by filtration. If no precipitate forms, the product can be precipitated by careful neutralization or by evaporation of the solvent.

-

Wash the collected solid with cold distilled water to remove any unreacted nitric acid and other impurities.

-

The crude this compound can be further purified by recrystallization from a suitable solvent, such as water or ethanol-water mixtures.

-

Dry the purified crystals in a desiccator over a suitable drying agent.

Application as a Redox Indicator

This compound is a well-established redox indicator, particularly for the titrimetric determination of tin(II) ions.[3] A redox indicator is a substance that changes color at a specific electrode potential, signaling the endpoint of a redox titration.[5][6]

Mechanism of Action

In the presence of a reducing agent, such as stannous ions (Sn²⁺), the nitro group (-NO₂) in the this compound molecule is reduced. This reduction leads to a change in the electronic structure of the molecule, resulting in a distinct color change. The oxidized form of this compound is yellow, while its reduced form is purple.

Experimental Protocol for Titrimetric Analysis of Tin(II)

Reagents:

-

A standard solution of an oxidizing agent (e.g., potassium iodate, ceric sulfate).

-

This compound indicator solution (typically a 0.25% w/v solution in water).

-

The sample containing an unknown concentration of tin(II) ions.

-

Hydrochloric acid (HCl) to acidify the solution.

Procedure:

-

Pipette a known volume of the tin(II) sample solution into a conical flask.

-

Acidify the solution by adding a sufficient amount of hydrochloric acid. The optimal pH for the reaction is typically in the acidic range.

-

Add a few drops of the this compound indicator solution to the flask. The solution should turn yellow.

-

Titrate the tin(II) solution with the standard oxidizing agent from a burette.

-

Continuously swirl the flask during the titration.

-

The endpoint of the titration is reached when the color of the solution changes sharply from yellow to a persistent purple.

-

Record the volume of the oxidizing agent used.

-

Repeat the titration at least two more times to ensure accuracy and calculate the average volume.

-

The concentration of tin(II) in the sample can be calculated using the stoichiometry of the redox reaction and the volume and concentration of the standard oxidizing agent used.

Spectroscopic Properties

The spectroscopic properties of this compound are crucial for its identification and characterization.

UV-Visible Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. These would include:

-

Aromatic C-H stretching: around 3000-3100 cm⁻¹

-

C=O stretching (from the quinone-like structure): around 1650-1690 cm⁻¹

-

N-O stretching (from the nitro group): strong asymmetric and symmetric stretches around 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

-

C-N stretching: around 1000-1350 cm⁻¹

-

C-O-C stretching (from the ether linkage): around 1000-1300 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data for this compound are not available in the searched literature. A full spectral analysis would be required to assign the chemical shifts of the various protons and carbons in its complex polycyclic structure.

Experimental and Logical Workflows

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

References

- 1. This compound | C21H21N3O7 | CID 68413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound AR (REDOX INDICATOR) Manufacturer, Supplier, Exporter [alphachemikaindia.com]

- 5. Redox indicator - Wikipedia [en.wikipedia.org]

- 6. Chrominfo: Redox indicator: Theory, Mechanism, Types, Use, Example, List [chrominfo.blogspot.com]

Spectroscopic Profile of Cacotheline: A Technical Overview

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic properties of cacotheline (C₂₁H₂₁N₃O₇) is crucial for its identification, characterization, and application. This technical guide provides a summary of available spectroscopic data and outlines typical experimental protocols for obtaining such data.

This compound, a nitro derivative of the alkaloid brucine, is recognized for its use as a redox indicator. Its distinct color change is a direct consequence of its electronic structure, which can be probed using UV-Vis spectroscopy. Nuclear Magnetic Resonance (NMR) spectroscopy, in turn, provides detailed information about its molecular framework.

UV-Visible Spectroscopy

Experimental Protocol for UV-Vis Analysis

A standard experimental approach to determine the UV-Vis spectrum of this compound would involve the following steps:

-

Sample Preparation: A stock solution of this compound is prepared by accurately weighing a small amount of the compound and dissolving it in a suitable solvent, such as dilute hydrochloric acid or an appropriate organic solvent. A series of dilutions are then made to obtain solutions of varying concentrations.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is calibrated using a blank solution (the solvent used to dissolve the this compound).

-

Data Acquisition: The absorbance of each this compound solution is measured over a wavelength range of approximately 200 to 800 nm.

-

Data Analysis: The wavelength of maximum absorbance (λmax) is identified from the resulting spectrum. The molar absorptivity (ε) can be calculated at the λmax using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

The logical workflow for this process can be visualized as follows:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR spectroscopic data for this compound are not currently available in comprehensive public spectral databases. The complex structure of this compound, derived from brucine, would produce a correspondingly complex NMR spectrum with numerous signals.

Experimental Protocol for NMR Analysis

The acquisition of ¹H and ¹³C NMR spectra for this compound would typically follow this protocol:

-

Sample Preparation: Approximately 5-10 mg of the purified this compound sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is usually added as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

-

¹H NMR Data Acquisition:

-

A standard one-pulse experiment is performed.

-

Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans to be averaged for a good signal-to-noise ratio.

-

-

¹³C NMR Data Acquisition:

-

A proton-decoupled experiment is typically run to simplify the spectrum to single lines for each unique carbon atom.

-

Due to the low natural abundance of ¹³C, a larger number of scans is generally required compared to ¹H NMR.

-

-

Data Processing and Analysis:

-

The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum.

-

The spectrum is phased and baseline corrected.

-

The chemical shifts (δ) of the signals are referenced to TMS.

-

For ¹H NMR, the integration of the signals provides the relative number of protons, and the splitting patterns (multiplicity) give information about neighboring protons.

-

For ¹³C NMR, the chemical shifts provide information about the electronic environment of each carbon atom.

-

The logical relationship for NMR analysis is depicted below:

The Solubility Profile of Cacotheline: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of cacotheline, a nitro derivative of brucine used as a redox indicator. The information is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize this compound in their work. This document compiles available quantitative solubility data, outlines a detailed experimental protocol for solubility determination, and presents a visual workflow to guide researchers in this process.

Quantitative Solubility Data

The solubility of a compound is a critical physical property that influences its application, from formulation in drug delivery to its use as an analytical reagent. Quantitative data on the solubility of this compound is limited in publicly available literature. However, a key source provides the following data at an unspecified temperature, presumed to be standard room temperature (approximately 20-25°C).

| Solvent | Solubility |

| Methanol | 30 mg/mL |

| 0.1N Hydrochloric Acid | 18.4 mg/mL |

| Water | 11.2 mg/mL |

Data sourced from a Sigma-Aldrich product information sheet.

Experimental Protocol for Solubility Determination

For researchers wishing to determine the solubility of this compound or other compounds in specific solvents, the following protocol provides a standardized and rigorous methodology. This protocol is a synthesis of established methods for solubility determination of organic compounds.

Materials and Equipment

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps (e.g., 4 mL glass vials)

-

Constant temperature orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Calibrated micropipettes

-

Volumetric flasks

-

Spectrophotometer (e.g., UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

-

The compound of interest (this compound)

-

A selection of solvents of known purity

Procedure: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of the solid compound (e.g., this compound) to a series of vials, ensuring there is more solid than will dissolve.

-

Accurately pipette a known volume of the desired solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or on a stirrer.

-

Agitate the samples at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours). The time required for equilibration should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) to see when the concentration of the solute in the solution becomes constant.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a controlled temperature.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a known volume of the solvent to a concentration that is within the linear range of the analytical method to be used.

-

Quantify the concentration of the dissolved compound using a validated analytical technique such as UV-Vis spectrophotometry or HPLC. A calibration curve should be prepared using standard solutions of the compound of interest.

-

-

Calculation of Solubility:

-

Calculate the concentration in the original supernatant, taking into account the dilution factor. This value represents the equilibrium solubility of the compound in that solvent at the specified temperature.

-

The experiment should be repeated at least in triplicate to ensure the reproducibility of the results.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of a chemical compound.

Caption: Workflow for Solubility Determination.

This guide provides a foundational understanding of the solubility of this compound and a practical framework for its experimental determination. Researchers are encouraged to adapt the provided protocol to their specific laboratory conditions and analytical capabilities.

Cacotheline: A Technical Guide to Safety and Handling for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety information, handling precautions, and an overview of the experimental application of cacotheline. The data herein is compiled from various Safety Data Sheets (SDS) and scientific publications to ensure a thorough understanding of its properties and safe usage in a laboratory setting.

Chemical and Physical Properties

This compound is an organic compound, a nitro derivative of brucine, primarily used as a redox indicator.[1] Its fundamental properties are summarized below.

| Property | Value | Reference(s) |

| Chemical Formula | C₂₁H₂₁N₃O₇ | [1][2] |

| Molar Mass | 427.41 g/mol | [2][3] |

| Appearance | Yellow crystals or powder | [3][4] |

| Melting Point | >299.85°C | [5][6] |

| Boiling Point | 542.58°C (rough estimate) | [5][6] |

| Density | 1.4011 g/cm³ (rough estimate) | [5][6] |

| Solubility | Soluble in dilute NaOH solution. | [4] |

Safety and Hazard Information

There are conflicting classifications regarding the hazards of this compound. While some suppliers classify it as non-hazardous under Regulation (EC) No. 1272/2008, others categorize it as highly toxic.[1][4][7] It is imperative to handle this substance with caution, adhering to the more stringent safety precautions.

GHS Hazard Classification

The following table summarizes the GHS hazard statements associated with this compound from sources that classify it as hazardous.

| Hazard Class | Category | Hazard Statement | Reference(s) |

| Acute Toxicity (Oral) | Category 2, 3 | H300/H301: Fatal or Toxic if swallowed. | [4][8] |

| Acute Toxicity (Dermal) | Category 3 | H311: Toxic in contact with skin. | [4] |

| Acute Toxicity (Inhalation) | Category 2, 3 | H330/H331: Fatal or Toxic if inhaled. | [4][8] |

Hazard Pictograms:

Handling Precautions

To ensure safe handling, the following precautions should be strictly observed:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[4][9]

-

Personal Protective Equipment (PPE):

-

Hygiene Measures:

-

Spill Response:

-

Minor Spills: Clean up spills immediately. Avoid generating dust. Use dry clean-up procedures (e.g., sweep or vacuum) and place the material in a sealed container for disposal.[9]

-

Major Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Prevent the material from entering drains or waterways.[9]

-

Storage

Experimental Protocol: Quantitative Determination of Tin (Sn²⁺)

This compound is a sensitive indicator for the presence of stannous (Sn²⁺) ions, with which it forms a characteristic red-purple color.[3] The following is a general protocol for the spectrophotometric determination of tin using this compound, based on published methodologies.[3]

Reagents and Equipment

-

This compound solution (0.100 g in 250 mL of deionized water)[3]

-

Standard tin solution (prepared by dissolving a known mass of reagent-grade tin in concentrated HCl and diluting)[3]

-

Concentrated Hydrochloric Acid (HCl)

-

30-mesh Zinc, cp

-

Spectrophotometer

-

Volumetric flasks (50 mL)

-

Pipettes

Procedure

-

Sample Preparation: Transfer an aliquot of the sample solution containing tin to a 50 mL volumetric flask. The sample should be free from nitrate ions.[3]

-

Reduction of Sn⁴⁺ to Sn²⁺: If the tin in the sample is in the +4 oxidation state, it must be reduced to Sn²⁺. This can be achieved by adding zinc and hydrochloric acid and heating the solution.[3]

-

Color Development: To the reduced tin solution, add a specific volume of the this compound solution and mix thoroughly. A red-purple color will develop in the presence of Sn²⁺.[3]

-

Spectrophotometric Measurement: Dilute the solution to the mark with deionized water and measure the absorbance at the wavelength of maximum absorption (λmax), which is approximately 560 nm for the tin-cacotheline complex.[3]

-

Quantification: Create a calibration curve by preparing a series of standard tin solutions of known concentrations and measuring their absorbance after reaction with this compound. The concentration of tin in the unknown sample can then be determined by comparing its absorbance to the calibration curve.

Visualizations

Redox Indication Workflow

The following diagram illustrates the general workflow for the use of this compound as a redox indicator in the determination of Sn²⁺.

Caption: Workflow for the quantitative determination of Sn²⁺ using this compound as a redox indicator.

Logical Relationship in Redox Reaction

The fundamental principle of using this compound as an indicator for tin is a redox reaction. The following diagram illustrates this relationship.

Caption: The redox reaction between this compound and stannous ions (Sn²⁺).

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C21H21N3O7 | CID 68413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]

- 6. 561-20-6 CAS | this compound | Redox Indicators | Article No. 02390 [lobachemie.com]

- 7. A biomimetic approach to aerobic oxidation of amines in water via a redox-active this compound organocatalyst - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Redirecting [linkinghub.elsevier.com]

An In-depth Technical Guide to Cacotheline: From Chemical Identity to Neuropharmacological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cacotheline, a nitro derivative of the alkaloid brucine, has long been recognized for its utility as a redox indicator in analytical chemistry. However, recent research has unveiled its potential as a modulator of neuronal activity, specifically its interaction with the N-methyl-D-aspartate (NMDA) receptor and its antidepressant-like effects. This technical guide provides a comprehensive overview of this compound, encompassing its chemical identifiers, established analytical applications, and emerging neuropharmacological properties. Detailed experimental protocols for both its analytical and biological assessment are provided, alongside quantitative data and a proposed signaling pathway, to serve as a valuable resource for researchers in chemistry, pharmacology, and drug development.

Chemical Identifiers and Properties

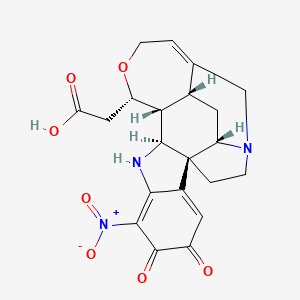

This compound is systematically known as 2-[(4S,12S,13R,14S,19R,21S)-9-nitro-7,8-dioxo-15-oxa-1,11-diazahexacyclo[16.3.1.04,12.04,21.05,10.013,19]docosa-5,9,17-trien-14-yl]acetic acid.[1] It is a yellow crystalline solid.[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 561-20-6[1][2][3] |

| Molecular Formula | C₂₁H₂₁N₃O₇[1][2] |

| Molecular Weight | 427.41 g/mol [1][2] |

| PubChem CID | 68413[1] |

| IUPAC Name | 2-[(4S,12S,13R,14S,19R,21S)-9-nitro-7,8-dioxo-15-oxa-1,11-diazahexacyclo[16.3.1.0⁴,¹².0⁴,²¹.0⁵,¹⁰.0¹³,¹⁹]docosa-5,9,17-trien-14-yl]acetic acid[1] |

| InChI | InChI=1S/C21H21N3O7/c25-12-6-11-17(18(19(12)28)24(29)30)22-20-16-10-5-14-21(11,20)2-3-23(14)8-9(10)1-4-31-13(16)7-15(26)27/h1,6,10,13-14,16,20,22H,2-5,7-8H2,(H,26,27)/t10-,13-,14-,16-,20-,21+/m0/s1[1] |

| InChIKey | IVEMPCACOMNRGI-OFDJEBHLSA-N[1] |

| Canonical SMILES | C1CN2CC3=CCOC(C4C3CC2C15C4NC6=C(C(=O)C(=O)C=C56)--INVALID-LINK--[O-])CC(=O)O[1] |

| Isomeric SMILES | C1CN2CC3=CCO--INVALID-LINK--[O-]">C@HCC(=O)O[1] |

Analytical Applications: Redox Indicator

This compound is a well-established redox indicator, primarily used in titrimetric analysis for the quantification of tin (Sn²⁺) and the detection of iron ions.

Quantitative Data in Analytical Chemistry

Table 2: Quantitative Parameters for this compound as a Redox Indicator

| Analyte | Method | Detection Limit/Concentration Range | Reference |

| Tin (Sn²⁺) | Spectrophotometry | Parts per million (ppm) range | |

| Ferrous Iron (Fe²⁺) | Colorimetry | Limit of identification: 1.5 γ; Concentration limit: 1:40,000 |

Experimental Protocols for Analytical Use

This method is suitable for samples containing less than one percent of tin.

Reagents and Apparatus:

-

Standard tin solution (2.000 g of reagent grade granulated tin dissolved in 100 ml of concentrated hydrochloric acid and diluted to 2000 ml with redistilled water).

-

This compound solution (0.100 g of solid reagent in 250 ml of redistilled water).

-

Concentrated hydrochloric acid.

-

30 mesh zinc.

-

Beckman Quartz spectrophotometer with 2.00 ± 0.03 cm cells.

Procedure:

-

Reduction: Transfer an aliquot of the nitrate-free sample containing tin to a 50 ml volumetric flask. The volume should be 5 ml or less.

-

Color Development: To the reduced sample, add 8 ml of the this compound solution using a pipette with a cut-off tip and mix by swirling.

-

Measurement: Immediately after dilution to volume with freshly boiled distilled water, measure the absorbance at 560 mµ against a reference cell containing all reagents except tin.

Principle: Ferrous ions (Fe²⁺) produce a pink color with a this compound solution at a pH between 1.48 and 4.58.[1] Ferric ions (Fe³⁺) can be complexed with agents like sodium oxalate to prevent interference.

Reagent Concentrations:

-

For very low concentrations of Fe²⁺, a 0.025% this compound solution is recommended.

-

For higher concentrations, a saturated this compound solution (approximately 0.25%) should be used.

Neuropharmacological Activity

Emerging research indicates that this compound possesses significant neuropharmacological properties, positioning it as a molecule of interest for drug development, particularly in the context of depression and neurological disorders.

Antidepressant-like Effects and NMDAR Antagonism

This compound has been shown to exhibit antidepressant-like effects and to function as an antagonist of the N-methyl-D-aspartate receptor (NMDAR).

Table 3: Quantitative Data from Neuropharmacological Studies

| Parameter | Value | Experimental System | Reference |

| In Vitro Concentration for NMDAR Activity Reduction | 1 µM | Rat hippocampal slices | |

| In Vivo Dosage for Antidepressant Effect | 120 mg/kg (intraperitoneal) | Rats |

Proposed Mechanism of Action and Signaling Pathway

This compound's antidepressant effects are believed to be mediated through its inhibition of NMDAR activity. In conditions of chronic stress, excessive glutamate release can lead to overactivation of postsynaptic NMDA receptors, a process implicated in the pathophysiology of depression. By antagonizing the NMDAR, this compound may prevent this excitotoxicity and its downstream consequences. The reduction in NMDAR activity by this compound can be prevented by the addition of D-serine and glutamate, suggesting a competitive or allosteric interaction at the receptor complex.

Caption: Proposed signaling pathway of this compound's antidepressant effect.

Experimental Protocols for Neuropharmacological Assessment

Objective: To assess the effect of this compound on NMDAR-mediated synaptic transmission.

Apparatus and Reagents:

-

Vibratome for slicing brain tissue.

-

Artificial cerebrospinal fluid (aCSF).

-

Multi-electrode array (MEA) or standard electrophysiology rig for recording field excitatory postsynaptic potentials (fEPSPs).

-

This compound stock solution.

-

NMDA, D-serine, and glutamate solutions.

Procedure:

-

Slice Preparation: Prepare acute hippocampal slices (300-400 µm) from rats using a vibratome in ice-cold, oxygenated cutting solution.

-

Incubation and Recording: Incubate slices in aCSF. For recording, transfer a slice to the recording chamber and perfuse with oxygenated aCSF.

-

fEPSP Recording: Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.

-

Drug Application: After establishing a stable baseline fEPSP, perfuse the slice with aCSF containing 1 µM this compound. To test for competitive antagonism, co-apply this compound with NMDA, D-serine, or glutamate.

-

Data Analysis: Measure the slope of the fEPSP to quantify synaptic strength. A reduction in the fEPSP slope in the presence of this compound indicates an inhibitory effect on synaptic transmission.

Objective: To evaluate the antidepressant-like effects of this compound in rodents using the Forced Swim Test and Tail Suspension Test.

Animals: Male rats.

Drug Administration: Administer a single intraperitoneal (i.p.) injection of this compound (120 mg/kg) or vehicle.

Forced Swim Test (FST) Protocol:

-

Apparatus: A cylindrical tank (40-50 cm high, 20 cm diameter) filled with water (23-25°C) to a depth of 30 cm.

-

Pre-test Session: On day 1, place each rat in the cylinder for a 15-minute pre-swim session.

-

Test Session: 24 hours after the pre-test, administer this compound or vehicle. 30-60 minutes post-injection, place the rats back into the swim tank for a 5-minute test session.

-

Scoring: Record the duration of immobility (floating with only minor movements to keep the head above water). A significant decrease in immobility time is indicative of an antidepressant-like effect.

Tail Suspension Test (TST) Protocol:

-

Apparatus: A horizontal bar from which the mouse can be suspended by its tail using adhesive tape.

-

Procedure: 30-60 minutes after this compound or vehicle administration, suspend each mouse by its tail from the bar.

-

Scoring: Record the duration of immobility over a 6-minute test period. A decrease in immobility time suggests an antidepressant-like effect.

Toxicology and Safety

This compound is a derivative of brucine, a highly toxic alkaloid. It is classified as fatal if swallowed, in contact with skin, or if inhaled. The lethal dose in humans is estimated to be between 30-100 milligrams.[1] Its toxic effects are primarily on the central nervous system, leading to convulsions and respiratory paralysis.[1] Appropriate safety precautions, including the use of personal protective equipment, are essential when handling this compound.

Conclusion

This compound is a multifaceted compound with established roles in analytical chemistry and exciting potential in neuropharmacology. Its ability to antagonize the NMDA receptor and produce antidepressant-like effects in preclinical models warrants further investigation for the development of novel therapeutics for depressive disorders. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to explore the full potential of this intriguing molecule. Further studies are needed to elucidate the precise molecular mechanisms of its interaction with the NMDAR and to evaluate its safety and efficacy in more complex biological systems.

References

Biological Activity of Cacotheline Derivatives: An In-depth Technical Guide

Disclaimer: Scientific literature extensively documents the biological activities of brucine and its derivatives. However, there is a notable scarcity of research specifically investigating the biological activities of cacotheline, a nitro derivative of brucine. Therefore, this guide will focus on the well-documented biological activities of brucine and its other derivatives to provide a comprehensive overview of the potential therapeutic applications of this class of compounds.

Introduction

This compound, a nitro derivative of the alkaloid brucine, is primarily recognized for its use as a chemical indicator. While the biological activities of this compound itself are not extensively studied, its parent compound, brucine, and a range of its derivatives have been the subject of significant research. Brucine is an indole alkaloid extracted from the seeds of Strychnos nux-vomica L.[1]. Modern pharmacological studies have revealed that brucine and its derivatives possess a wide array of biological activities, including anticancer, anti-inflammatory, analgesic, antioxidant, and antimicrobial effects[1][2]. This technical guide provides a detailed overview of these activities, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Anticancer Activity

Brucine and its derivatives have demonstrated significant cytotoxic and anti-proliferative effects against a variety of cancer cell lines. The mechanisms underlying these effects are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways[3][4].

Quantitative Data on Anticancer Activity

The anticancer efficacy of brucine is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The IC50 values for brucine against various cancer cell lines are summarized in the table below.

| Cell Line | Cancer Type | IC50 Value | Reference |

| A2780 | Human Ovarian Carcinoma | 1.43 µM (72h) | [4] |

| HepG2 | Human Hepatoma | ~0.1 mM (72h) | [4] |

| KB | Oral Cancer | 30 µg/mL | [5] |

| Panc02 | Pancreatic Ductal Adenocarcinoma | Not specified | [6] |

| Mia Paca-2 | Pancreatic Ductal Adenocarcinoma | Not specified | [6] |

| LoVo | Human Colon Carcinoma | > 760 µM (72h) | [4] |

| BGC-823 | Human Stomach Adenocarcinoma | > 500 µM | [4] |

| SGC-7901 | Human Gastric Cancer | > 500 µM | [4] |

Experimental Protocols

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., brucine). A control group with no compound is also included. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, 10-20 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well. The plate is then incubated for an additional 2-4 hours at 37°C.

-

Formazan Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl, is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined from the dose-response curve.[4][7][8]

Signaling Pathways in Anticancer Activity

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway is a crucial regulator of cell proliferation, survival, and apoptosis. Brucine has been shown to exert its anticancer effects by suppressing this pathway[6].

Caption: Brucine inhibits the PI3K/AKT pathway, leading to decreased cell proliferation and induction of apoptosis.

Antimicrobial Activity

While the antimicrobial properties of the broader alkaloid class are well-known, specific data for brucine derivatives are less abundant. However, some studies have demonstrated their potential as antibacterial agents.

Quantitative Data on Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound | Microorganism | MIC Value | Reference |

| Brucine Derivative 3 | Escherichia coli | 2.26 x 10⁻³ mmol/mL | [2] |

| Brucine Derivative 3 | Salmonella typhi | Not specified | [2] |

| Brucine-dihydropyrimidine derivative | Salmonella typhi | 9.21 x 10⁻⁴ mmol/mL | [3] |

| Brucine Sulfate | Staphylococcus aureus | 10 mg/mL | [5] |

| Brucine Sulfate | Escherichia coli | 10 mg/mL | [5] |

| Brucin (peptide) | Streptococcus pyogenes | 20 µmol/L | [1] |

Note: "Brucin" is a peptide and distinct from the alkaloid brucine.

Experimental Protocols

Principle: This method determines the lowest concentration of a substance that inhibits the growth of a microorganism in a liquid medium.

Protocol:

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[2][3]

Antioxidant and Anti-inflammatory Activity

Brucine and its derivatives have also been reported to possess antioxidant and anti-inflammatory properties, which may contribute to their therapeutic effects.

Overview of Antioxidant and Anti-inflammatory Effects

Studies have shown that brucine can augment the levels of antioxidant enzymes such as superoxide dismutase, catalase, and glutathione peroxidase[7]. Its anti-inflammatory effects are demonstrated by the inhibition of pro-inflammatory mediators. For instance, both brucine and brucine N-oxide have been shown to significantly inhibit the release of prostaglandin E2 in inflammatory tissue[9].

Experimental Protocols

Principle: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which can be measured spectrophotometrically.

Protocol:

-

Reaction Mixture: A solution of the test compound at various concentrations is mixed with a solution of DPPH in a suitable solvent (e.g., methanol).

-

Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).

-

Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Principle: This in vivo assay induces an acute inflammatory response in the paw of a rodent by injecting carrageenan. The anti-inflammatory effect of a compound is assessed by its ability to reduce the resulting edema.

Protocol:

-

Animal Model: Typically, rats or mice are used.

-

Compound Administration: The test compound is administered to the animals, usually orally or intraperitoneally, at a specific time before the carrageenan injection.

-

Induction of Edema: A solution of carrageenan is injected into the sub-plantar region of the animal's hind paw.

-

Measurement of Edema: The volume of the paw is measured at various time points after the carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.[9]

Conclusion

While direct research on the biological activities of this compound derivatives is limited, the extensive studies on its parent compound, brucine, and other derivatives reveal a promising pharmacological profile. The anticancer, antimicrobial, antioxidant, and anti-inflammatory properties of brucine derivatives warrant further investigation. The development of novel derivatives could potentially lead to new therapeutic agents with improved efficacy and reduced toxicity. Future research should focus on elucidating the structure-activity relationships of these compounds and exploring their mechanisms of action in greater detail.

References

- 1. Brucin, an antibacterial peptide derived from fruit protein of Fructus Bruceae, Brucea javanica (L.) Merr - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. asianpubs.org [asianpubs.org]

- 4. benchchem.com [benchchem.com]

- 5. Brucine Sulfate, a Novel Bacteriostatic Agent in 3D Printed Bone Scaffold Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Brucine Inhibits Proliferation of Pancreatic Ductal Adenocarcinoma through PI3K/AKT Pathway-induced Mitochondrial Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. MTT assay protocol | Abcam [abcam.com]

Methodological & Application

Application Notes and Protocols: Cacotheline as a Redox Indicator for Tin Titration

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cacotheline, a nitro derivative of brucine, serves as an effective redox indicator for the quantitative determination of stannous tin (Sn(II)).[1][2] Its distinct color change from yellow or orange in its oxidized state to a persistent red-purple in the presence of excess reducing agent provides a clear and sharp endpoint in redox titrations. This property makes it a valuable tool in various analytical applications, including the quality control of raw materials and finished products in the pharmaceutical and chemical industries.

This compound undergoes a reversible 2-electron reduction, allowing for its use in titrations involving common oxidizing agents.[2] The indicator is particularly well-suited for the titration of Sn(II) in acidic conditions, where the stannous ion is stable.

Principle of the Method

The titration of Sn(II) using this compound as an indicator is a redox reaction. The analyte, Sn(II), is oxidized to Sn(IV) by a suitable oxidizing titrant. This compound, present in the solution, will only be reduced by the Sn(II) after all of the primary titrant has reacted. The endpoint of the titration is visually identified by the color change of the this compound indicator.

Reaction at the Endpoint:

Oxidized this compound (Yellow/Orange) + 2e⁻ + 2H⁺ → Reduced this compound (Red-Purple)

Quantitative Data Summary

The following tables summarize the key quantitative data for the use of this compound as a redox indicator in tin titration.

Table 1: Properties of this compound Indicator

| Property | Value | Reference |

| Chemical Formula | C₂₁H₂₁N₃O₇ | [3][4] |

| Molecular Weight | 427.41 g/mol | [3] |

| Appearance | Yellow to orange powder | [4] |

| Color in Oxidized Form | Yellow/Orange | [1] |

| Color in Reduced Form | Red-Purple | [1] |

| Electron Transfer | 2 electrons | [2] |

Table 2: Conditions for Tin (II) Titration using this compound

| Parameter | Recommended Condition | Notes |

| Analyte | Tin (II) ions (Sn²⁺) | |

| Titrant | 0.1 N Potassium Iodate (KIO₃) or other suitable oxidant | The choice of titrant depends on the specific application and potential interferences. |

| Indicator | This compound solution (0.2% w/v) | |

| Acid Medium | 1 - 4 M Hydrochloric Acid (HCl) | Maintains the stability of Sn(II) and facilitates the indicator reaction.[2] |

| Temperature | Room Temperature | |

| Endpoint Detection | First persistent red-purple color | |

| Applicable Concentration Range | 4 - 16 ppm of Tin | For colorimetric methods, which informs the sensitivity of the indicator.[1] |

Table 3: Potential Interferences

| Interfering Substance | Nature of Interference | Mitigation Strategy |

| Strong Reducing Agents (e.g., Ti(III), Cu(I)) | React with the titrant, leading to inaccurate results. | Separation or masking of the interfering agent prior to titration. |

| Strong Oxidizing Agents (e.g., Nitrates) | Can oxidize Sn(II) or the indicator, leading to fading or incorrect endpoint. | Removal of oxidizing agents from the sample before analysis.[1] |

| High concentrations of colored ions | May obscure the endpoint color change. | Dilution of the sample or use of a potentiometric method. |

Experimental Protocols

Preparation of Reagents

4.1.1. This compound Indicator Solution (0.2% w/v)

-

Weigh 0.2 g of this compound powder.

-

Dissolve the powder in 100 mL of deionized water.

-

Stir until fully dissolved. The solution will have a yellow to orange color.

-

Store the solution in a dark, well-stoppered bottle. The solution is stable for several weeks.

Based on a common preparation for redox indicators.

4.1.2. Standard 0.1 N Potassium Iodate (KIO₃) Titrant

-

Accurately weigh approximately 3.567 g of primary standard grade potassium iodate (KIO₃), previously dried at 120°C for 1 hour.

-

Dissolve the KIO₃ in 200 mL of deionized water in a 1000 mL volumetric flask.

-

Dilute to the mark with deionized water and mix thoroughly.

4.1.3. Standard 0.1 N Tin (II) Chloride Solution

-

Weigh approximately 11.3 g of SnCl₂·2H₂O into a 1000 mL volumetric flask.

-

Add 500 mL of concentrated hydrochloric acid and swirl to dissolve.

-

Add a few pieces of pure metallic tin to prevent oxidation of Sn(II) to Sn(IV).

-

Dilute to the mark with deionized water and mix well.

-

Standardize this solution against the standard 0.1 N KIO₃ solution before use.

Standardization of Tin (II) Chloride Solution

-

Pipette 25.00 mL of the prepared 0.1 N SnCl₂ solution into a 250 mL Erlenmeyer flask.

-

Add 20 mL of concentrated hydrochloric acid and 50 mL of deionized water.

-

Add 5-6 drops of the this compound indicator solution.

-

Titrate with the standard 0.1 N KIO₃ solution until the color changes from yellow/orange to a persistent red-purple.

-

Record the volume of KIO₃ solution used.

-

Repeat the titration at least two more times and calculate the average normality of the SnCl₂ solution.

Titration of an Unknown Tin (II) Sample

-

Accurately weigh or pipette a known amount of the sample containing Sn(II) into a 250 mL Erlenmeyer flask.

-

Dissolve the sample in a suitable solvent and acidify with hydrochloric acid to a final concentration of 1-4 M.

-

Add 5-6 drops of the this compound indicator solution.

-

Titrate with the standardized 0.1 N KIO₃ solution, swirling the flask continuously.

-

The endpoint is reached when the solution turns from yellow/orange to a persistent red-purple color.

-

Record the volume of KIO₃ solution consumed.

-

Calculate the concentration of Sn(II) in the sample.

Visualizations

Redox Reaction of this compound

Caption: Redox reaction of this compound with tin(II).

Experimental Workflow for Tin (II) Titration

Caption: Workflow for the visual titration of tin(II).

Logical Relationship of Titration Components

Caption: Key components in the tin(II) titration.

References

- 1. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]

- 2. This compound as an oxidimetric reagent. Determination of Sn(II), Cu(I), Ti(III), Fe(II), V(II) and V(III) (Journal Article) | ETDEWEB [osti.gov]

- 3. Preparation of Titration Indicators [dhanlaldelloyd.tripod.com]

- 4. CAS-561-20-6, this compound AR (Redox Indicator) Manufacturers, Suppliers & Exporters in India | 478455 [cdhfinechemical.com]

Application Notes: Preparation and Use of Cacotheline Indicator Solution

Introduction

Cacotheline is a nitro derivative of brucine used as a redox indicator, primarily in the titrimetric analysis of specific metal ions.[1][2] It is particularly effective for the determination of tin (II) ions, where its distinct color change provides a clear endpoint.[2][3] In its oxidized form, the solution is typically yellow or orange, and in the presence of a reducing agent like Sn(II), it is reduced to a reddish-purple compound. This property also makes it useful as a reagent for the detection of vanadium, iron, and calcium ions.[4][5] This document provides a detailed protocol for the preparation of a standard this compound indicator solution for use in research and analytical laboratories.

Quantitative Data Summary

The following table summarizes the key properties of this compound.

| Property | Value | Reference |

| Chemical Name | Nitrobrucine | [5] |

| CAS Number | 561-20-6 | [1][2][4] |

| Molecular Formula | C₂₁H₂₁N₃O₇ or C₂₁H₂₁N₃O₇·HNO₃·H₂O | [1][2][4] |

| Molecular Weight | 427.41 g/mol or 508.44 g/mol | [1][2] |

| Appearance | Yellow to orange crystalline powder | [1][4][5] |

| Purity (Assay) | ~95% | [1][4] |

| Solubility | Soluble in water and dilute NaOH solutions | [3][4][6] |

| Application | Redox Indicator for Sn(II), V, Fe(III), Ca titration | [2][4][5] |

| Color Change (Sn²⁺) | Orange/Yellow to Red-Purple | [3] |

Experimental Protocol: Preparation of 0.25% (w/v) this compound Indicator Solution

This protocol details the steps for preparing 100 mL of a 0.25% weight/volume this compound aqueous solution, a concentration suitable for general titrimetric procedures. For analyses involving very low concentrations of ions, a more dilute solution (e.g., 0.04%) may be prepared by adjusting the mass of the solute accordingly.[3]

1. Materials and Equipment

-

Chemicals:

-

Equipment:

-

Analytical balance (readable to 0.1 mg)

-

100 mL volumetric flask (Class A)

-

50 mL beaker

-

Glass stirring rod

-

Weighing paper or boat

-

Wash bottle with deionized water

-

Funnel

-

Amber glass storage bottle

-

2. Safety Precautions

-

Wear standard personal protective equipment (PPE), including safety glasses and a lab coat.

-

Handle this compound powder in a well-ventilated area or a fume hood to avoid inhalation.

-

Refer to the Material Safety Data Sheet (MSDS) for this compound for specific handling and disposal information.[5]

3. Preparation Procedure

-

Weighing the Solute: Accurately weigh 0.250 g of this compound powder using an analytical balance.

-

Initial Dissolution: Transfer the weighed powder into a 50 mL beaker. Add approximately 30 mL of deionized water.

-

Dissolving: Stir the mixture with a clean glass rod until the this compound powder is completely dissolved. Gentle warming on a hot plate may be used to facilitate dissolution but is not typically necessary as this compound is water-soluble.[4]

-

Quantitative Transfer: Carefully place a funnel into the neck of the 100 mL volumetric flask. Pour the this compound solution from the beaker into the flask.

-

Rinsing: Rinse the beaker, stirring rod, and funnel multiple times with small volumes of deionized water, transferring all rinsings into the volumetric flask to ensure no solute is lost.

-

Dilution to Volume: Add deionized water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

-

Homogenization: Stopper the flask and invert it 15-20 times to ensure the solution is thoroughly mixed and homogenous.

-

Storage: Transfer the final solution into a clearly labeled amber glass bottle. The label should include the name of the solution ("this compound Indicator 0.25% w/v"), preparation date, and initials of the preparer. Store in a cool, dry, and dark place.[4]

Visualizations

The following diagram illustrates the workflow for the preparation of the this compound indicator solution.

Caption: Experimental workflow for preparing this compound indicator solution.

References

- 1. This compound, GR | 561-20-6 | www.ottokemi.com [ottokemi.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]

- 4. This compound AR (REDOX INDICATOR) Manufacturer, Supplier, Exporter [alphachemikaindia.com]

- 5. This compound AR | Lab chemicals exporter, Lab chemical distributors, Laboratory chemicals manufacturer, Lab chemical supplier, Laboratory chemical suppliers, Lab chemical manufacturer, Laboratory Chemicals, Alpha Chemika India. [alphachemika.co]

- 6. cdhfinechemical.com [cdhfinechemical.com]

Application Notes: Cacotheline for the Determination of Iron (II) Ions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cacotheline, a nitro derivative of brucine, serves as a specific reagent for the detection of ferrous iron (Fe²⁺) ions.[1][2] Its application is primarily centered on qualitative analysis through spot tests and as a redox indicator in titrimetric procedures. The reaction between this compound and Fe²⁺ ions results in a distinct color change, providing a visual method for the determination of the presence of Fe²⁺. This document outlines the principles, protocols, and key data associated with the use of this compound for the detection of iron (II) ions.

Principle of Detection

The determination of Fe²⁺ ions using this compound is based on a redox reaction. In an acidic medium, the yellow oxidized form of this compound is reduced by ferrous ions to a pink-colored compound.[1] This color change is the basis for the qualitative identification of Fe²⁺. The optimal pH range for this reaction is between 1.48 and 4.58.[1]

Data Presentation

| Parameter | Value | Reference |

| Analyte | Iron (II) ion (Fe²⁺) | [1] |

| Reagent | This compound | [1] |

| Reaction Product | Pink-colored reduced form of this compound | [1] |

| Optimal pH Range | 1.48 - 4.58 | [1] |

| Limit of Identification | 1.5 µg | [1] |

| Concentration Limit | 1:40,000 | [1] |

| Color of Oxidized Form | Yellow | [3] |

| Color of Reduced Form | Pink/Red | [1] |

Experimental Protocols

Preparation of this compound Reagent

The concentration of the this compound solution should be adjusted based on the expected concentration of the Fe²⁺ ions in the sample.[1]

-

For very low concentrations of Fe²⁺: Prepare a 0.025% (w/v) aqueous solution of this compound.[1]

-

For higher concentrations of Fe²⁺: Prepare a saturated aqueous solution of this compound (approximately 0.25% w/v).[1]

Procedure:

-

Weigh the appropriate amount of this compound powder.

-

Dissolve it in distilled water. Gentle warming may be required to aid dissolution.

-

Store the solution in a tightly capped, dark bottle, as it can be sensitive to light.

Qualitative Spot Test for Iron (II) Ions

This protocol describes a simple and rapid method for the detection of Fe²⁺ in a sample.

Materials:

-

This compound reagent (0.025% or saturated solution)

-

Sample solution suspected to contain Fe²⁺

-

Spot plate or filter paper

-

pH meter or pH indicator paper

-

Buffer solutions (to adjust pH)

-

Sodium oxalate solution (optional, as a masking agent for Fe³⁺)

Procedure:

-

Adjust the pH of the sample solution to be within the range of 1.48 to 4.58 using appropriate buffer solutions.

-

If the presence of ferric ions (Fe³⁺) is suspected, add a sufficient concentration of a complexing agent such as sodium oxalate to the sample solution to prevent interference.[1] Other effective complexing agents include sodium malonate, sodium citrate, sodium malate, sodium tartrate, and sodium lactate.[1]

-

Place a drop of the pH-adjusted sample solution onto a spot plate or a piece of filter paper.

-

Add one to two drops of the this compound reagent to the sample drop.

-

Observe for a color change. The development of a pink color indicates the presence of Fe²⁺ ions.[1] The color develops slowly at pH values below 1.24.[1] At a pH of around 5.2, a blue color may be observed.[1]

Visualizations

Redox Reaction of this compound with Iron (II)

Caption: Redox reaction between this compound and Iron (II) ion.

Experimental Workflow for Spot Test

Caption: Experimental workflow for the qualitative detection of Fe(II).

Limitations

References

Application Notes and Protocols for the Quantitative Analysis of Reducing Agents Using Cacotheline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cacotheline, a nitro derivative of brucine, serves as a versatile redox indicator in the quantitative analysis of various reducing agents.[1] Its distinct color change upon reaction with substances capable of undergoing oxidation makes it a valuable tool in titrimetric and potentiometric analyses. This document provides detailed application notes and experimental protocols for the use of this compound in the quantitative determination of several common reducing agents.

This compound is particularly noted for its application in the analysis of tin(II) ions, where it exhibits a sharp color transition from yellow or orange to a persistent red-purple at the endpoint.[2] It is also effectively employed for the detection and quantification of other reducing species, including iron(II), vanadium(II), vanadium(III), titanium(III), and copper(I) ions. The indicator is typically used as a dilute aqueous solution.

These protocols are designed to furnish researchers and analytical chemists with the necessary methodologies to accurately quantify these reducing agents in various sample matrices.

Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₂₁H₂₁N₃O₇ | [3][4] |

| Molar Mass | 427.42 g/mol | [4] |

| Appearance | Yellow to orange crystalline powder | [4][5] |

| Solubility | Soluble in water and dilute acids | [5] |

Redox Indication Mechanism

The utility of this compound as a redox indicator stems from the reversible reduction of its nitro group, which results in a distinct color change. The oxidized form of this compound is yellow, while its reduced form is a violet-pink color. The exact structure of the reduced form is complex and involves the reduction of the nitro group to a hydroxylamine or related species.

The redox reaction can be conceptually represented as follows:

Caption: Redox equilibrium of this compound indicator.

Experimental Protocols

Preparation of this compound Indicator Solution (0.25% w/v)

Materials:

-

This compound powder (C₂₁H₂₁N₃O₇)

-

Distilled or deionized water

-

50 mL volumetric flask

-

Analytical balance

-

Stirring rod

Procedure:

-

Accurately weigh 0.125 g of this compound powder using an analytical balance.

-

Transfer the powder to a 50 mL volumetric flask.

-

Add approximately 30 mL of distilled water to the flask.

-

Stir the solution gently with a stirring rod until the this compound is completely dissolved. A gentle warming may be applied to aid dissolution.

-

Once dissolved, allow the solution to cool to room temperature.

-

Add distilled water to the flask up to the 50 mL mark.

-

Stopper the flask and invert it several times to ensure a homogeneous solution.

-

Store the indicator solution in a labeled, amber glass bottle, away from direct sunlight. The solution is stable for several months.

Application 1: Quantitative Analysis of Tin(II)

This protocol is suitable for the determination of tin(II) concentration in a sample. If tin(IV) is present, a reduction step is necessary prior to titration.

Experimental Workflow for Tin(II) Analysis

Caption: Workflow for the quantitative analysis of Tin(II).

Protocol for Visual Titration of Tin(II):

Materials:

-

Standard potassium iodate (KIO₃) solution (e.g., 0.1 N)

-

Concentrated hydrochloric acid (HCl)

-

Zinc metal (30 mesh, nitrate-free)

-

This compound indicator solution (0.25% w/v)

-

Sample containing tin(II)

-

250 mL Erlenmeyer flask

-

Burette, pipette, and other standard laboratory glassware

Procedure:

-

Pipette a known volume of the tin-containing sample into a 250 mL Erlenmeyer flask.

-

Add concentrated HCl to make the solution approximately 2-3 M in HCl.

-

If tin(IV) is present, add a few pieces of nitrate-free zinc metal to the flask to reduce Sn(IV) to Sn(II). Gently heat the solution on a steam bath for 2-3 minutes to facilitate the reduction. Ensure all the zinc has dissolved before proceeding.

-

Cool the flask to room temperature.

-

Add 2-3 drops of the this compound indicator solution. The solution should be yellow or orange.

-

Titrate the solution with the standard potassium iodate (KIO₃) solution from a burette.

-

The endpoint is reached when the color of the solution changes from yellow/orange to a persistent red-purple.[2]

-

Record the volume of KIO₃ solution used.

-

Perform the titration in triplicate to ensure accuracy.

Calculation: The concentration of Sn(II) can be calculated using the following formula:

Concentration of Sn(II) (M) = (V_KIO₃ × N_KIO₃) / V_sample

Where:

-

V_KIO₃ = Volume of KIO₃ solution used (L)

-

N_KIO₃ = Normality of KIO₃ solution

-

V_sample = Volume of the tin sample (L)

Quantitative Data Summary for Tin(II) Analysis (Example)

| Sample | Aliquot Volume (mL) | KIO₃ Concentration (N) | Titration Volume (mL) | Calculated Sn(II) Conc. (M) |

| 1 | 25.00 | 0.1000 | 15.20 | 0.0608 |

| 2 | 25.00 | 0.1000 | 15.25 | 0.0610 |

| 3 | 25.00 | 0.1000 | 15.15 | 0.0606 |

| Average | 15.20 | 0.0608 | ||

| Std. Dev. | 0.05 | 0.0002 |

Application 2: Quantitative Analysis of Iron(II)

This compound can be used as an indicator for the titration of iron(II) with a suitable oxidizing agent. The reaction is pH-dependent and may require the use of a complexing agent to prevent interference from iron(III).

Protocol for Visual Titration of Iron(II):

Materials:

-

Standard potassium dichromate (K₂Cr₂O₇) solution (e.g., 0.1 N)

-